
Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate is a complex organic compound It is characterized by its multiple sulfonate groups and azo linkages, which are often associated with dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing sulfonate groups.
Sulfonation: Additional sulfonation steps may be required to introduce the sulfonate groups at specific positions on the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a dye or pigment in various applications due to its vibrant color and stability.
Analytical Chemistry: Employed as a reagent in colorimetric assays.
Biology
Staining: Utilized in biological staining techniques to highlight structures in microscopy.
Medicine
Diagnostic Tools: Potential use in diagnostic assays due to its colorimetric properties.
Industry
Textile Industry: Applied in the dyeing of fabrics.
Printing: Used in inks and printing processes.
Mechanism of Action
The compound exerts its effects primarily through its azo linkages and sulfonate groups. The azo groups are responsible for the compound’s color, while the sulfonate groups enhance its solubility in water. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in textile dyeing or interacting with biological tissues in staining.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 4,4’-bis(2-sulfonatostyryl)biphenyl
- Tetrasodium 2,2’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(5-amino-4-hydroxy-3,6-disulfonaphthalene-1-sulfonate)
Uniqueness
Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate is unique due to its specific arrangement of sulfonate groups and azo linkages, which confer distinct properties such as solubility, stability, and color.
Properties
CAS No. |
83784-01-4 |
|---|---|
Molecular Formula |
C37H20N8Na4O12S4 |
Molecular Weight |
988.8 g/mol |
IUPAC Name |
tetrasodium;3-[[2-methyl-4-(7-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]diazenyl]-7-(6-sulfonatobenzo[e]benzotriazol-2-yl)naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H24N8O12S4.4Na/c1-19-13-22(44-40-31-10-5-20-14-24(58(46,47)48)7-8-25(20)36(31)42-44)6-11-30(19)39-38-21-15-28-29(34(16-21)60(52,53)54)17-23(18-35(28)61(55,56)57)45-41-32-12-9-26-27(37(32)43-45)3-2-4-33(26)59(49,50)51;;;;/h2-18H,1H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4 |
InChI Key |
IJULFKLABVJLFK-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C=CC(=C1)N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)[O-])N=NC5=CC6=C(C=C(C=C6S(=O)(=O)[O-])N7N=C8C=CC9=C(C8=N7)C=CC=C9S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


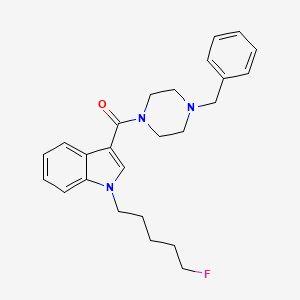
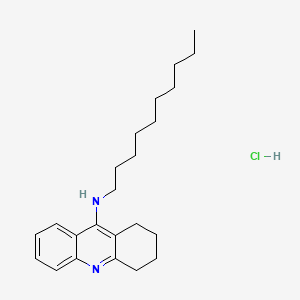
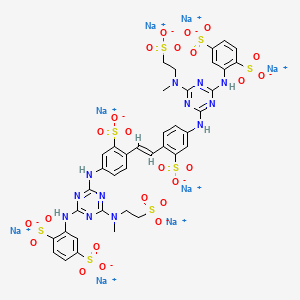

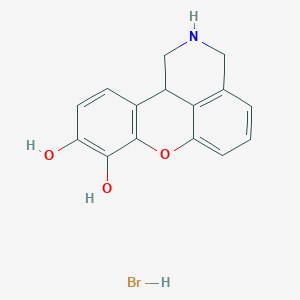
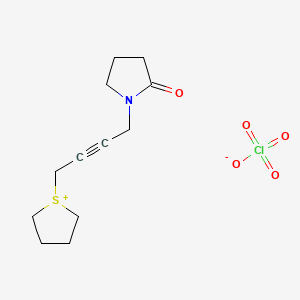
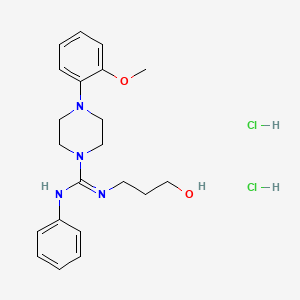
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)
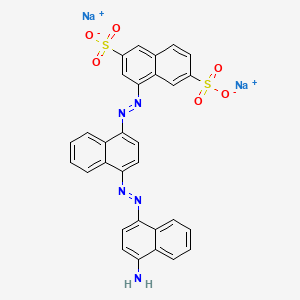
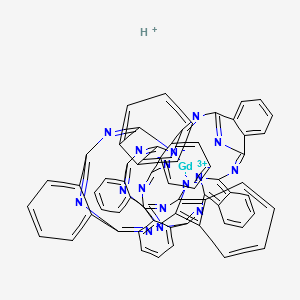
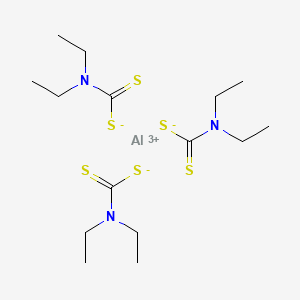
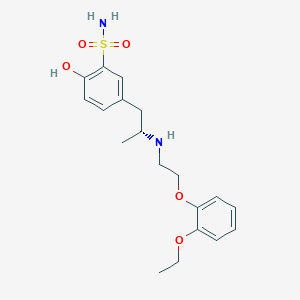

![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)
